molecular formula C21H19NO4 B1391489 Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid CAS No. 1219181-14-2

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid

Cat. No.: B1391489
CAS No.: 1219181-14-2
M. Wt: 349.4 g/mol
InChI Key: BTOGCFAOJIQONJ-UHFFFAOYSA-N
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Description

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. This compound interacts with enzymes such as proteases and peptidases, which are crucial for protein degradation and synthesis. The interaction between Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and these enzymes is typically characterized by the formation of stable complexes that facilitate the cleavage or formation of peptide bonds .

Cellular Effects

The effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These interactions often lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can cause toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context . Understanding the subcellular distribution of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is essential for elucidating its biochemical and cellular effects .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGCFAOJIQONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.